2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
Overview
Description
2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C15H12N4OS and its molecular weight is 296.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.07318219 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Development
- The compound has been used in the synthesis of various derivatives, offering a foundation for chemical experimentation. For instance, it has been utilized in the synthesis of new 3-phenylthienotriazolopyrimidine derivatives, showcasing its potential in generating novel chemical structures (Joe, Son, & Song, 2008).
Pharmacological Research
- The compound and its derivatives have shown promise in pharmacological studies. For example, 4-phenylthieno[2,3-e][1,2,4] triazolo[4,3-a]pyrimidine-5(4H)-ones, a related structure, exhibited significant anti-inflammatory activity, indicating the potential medicinal applications of these compounds (Pan et al., 2015).
Antimicrobial Activities
- Research has been conducted on the antimicrobial properties of similar compounds. For instance, some derivatives have shown moderate effects against bacterial and fungal species, suggesting the compound's relevance in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Molecular Structure and Mechanism Studies
- The compound is often used in studies to understand molecular structures and mechanisms. For instance, investigations into the interconversion of isomeric triazolotheinopyrimidines provide insights into chemical reactions and molecular behavior (Shishoo et al., 1985).
Anticonvulsant Activities
- Some derivatives of the compound have been explored for their anticonvulsant activities. This highlights its potential application in the development of new drugs for treating seizure disorders (Wang et al., 2015).
Properties
IUPAC Name |
4,5-dimethyl-8-phenyl-3-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-9-10(2)21-14-12(9)13(20)19(11-6-4-3-5-7-11)15-17-16-8-18(14)15/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQXHFGNWBJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C3=NN=CN23)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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